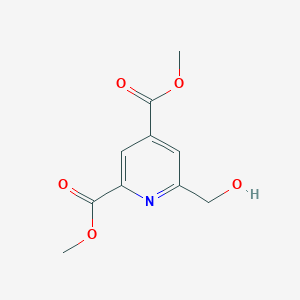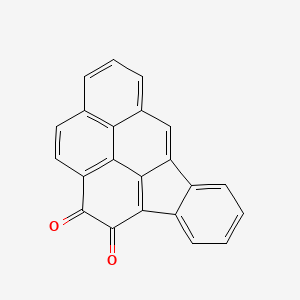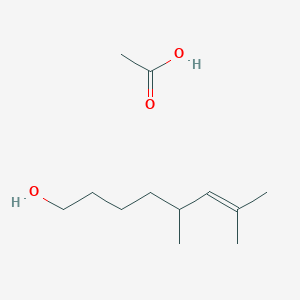
Acetic acid;5,7-dimethyloct-6-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;5,7-dimethyloct-6-en-1-ol, also known as citronellyl acetate, is an organic compound with the molecular formula C12H22O2. It is a naturally occurring ester found in various essential oils, including citronella oil. This compound is widely used in the fragrance and flavor industries due to its pleasant floral and citrus-like aroma.
准备方法
Synthetic Routes and Reaction Conditions
Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, citronellyl acetate is produced by the hydrogenation of geraniol or nerol over a copper chromite catalyst. This method allows for the large-scale production of citronellyl acetate with high purity and yield .
化学反应分析
Types of Reactions
Citronellyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellal and other related compounds.
Reduction: Reduction of citronellyl acetate can yield citronellol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Citronellal, citronellic acid.
Reduction: Citronellol.
Substitution: Various esters and ethers depending on the substituent used.
科学研究应用
Citronellyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and as a component in perfumes, soaps, and cleaning products
作用机制
The mechanism of action of citronellyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activity and interaction with cell membranes. Its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. Additionally, its insect repellent properties are thought to result from its ability to interfere with the olfactory receptors of insects .
相似化合物的比较
Similar Compounds
Citronellol: An alcohol with a similar structure, used in fragrances and as an insect repellent.
Geraniol: Another alcohol with a similar structure, known for its rose-like scent and used in perfumes and flavorings.
Nerol: An isomer of geraniol, also used in fragrances and flavorings.
Uniqueness
Citronellyl acetate is unique due to its ester functional group, which imparts a distinct aroma compared to its alcohol counterparts. This esterification also enhances its stability and makes it more suitable for use in various industrial applications .
属性
CAS 编号 |
92037-76-8 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
acetic acid;5,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-9(2)8-10(3)6-4-5-7-11;1-2(3)4/h8,10-11H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
XYMVDAHEZYMRLD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCO)C=C(C)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
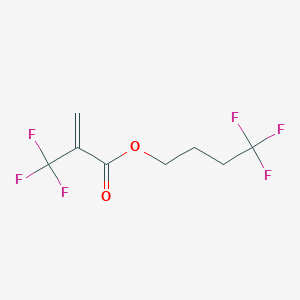
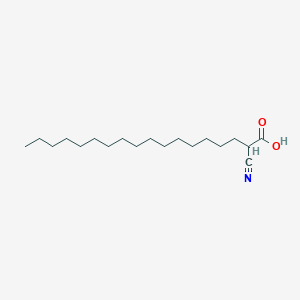

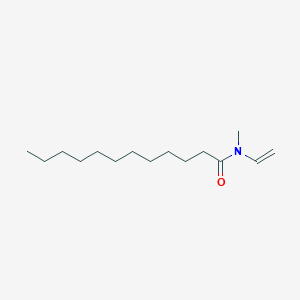
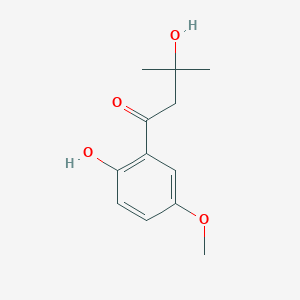
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
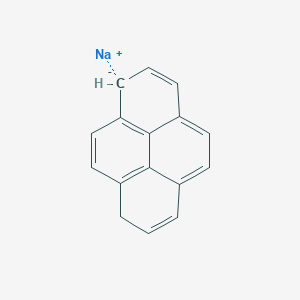
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
